Sofpironium Bromide

Muscarinic Receptor Receptor Selectivity In Vitro Pharmacology

Sofpironium bromide (BBI-4000) is a synthetic organic quaternary ammonium anticholinergic agent belonging to the topical antihidrotic class, with an ATC code of D11AA02. It is a structural analog of glycopyrronium (glycopyrrolate), engineered via retrometabolic design to include a readily hydrolyzable ester moiety, enabling rapid conversion to the inactive metabolite BBI-4010 after local action.

Molecular Formula C22H32BrNO5
Molecular Weight 470.4 g/mol
CAS No. 1628106-94-4
Cat. No. B1681908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofpironium Bromide
CAS1628106-94-4
SynonymsSofpironium bromide;  BBI-4000;  BBI4000;  BBI 4000
Molecular FormulaC22H32BrNO5
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1/t19-,22+,23?;/m1./s1
InChIKeyFIAFMTCUJCWADZ-JOFREBOKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sofpironium Bromide (CAS 1628106-94-4): A Retrometabolic Soft Drug for Topical Hyperhidrosis Treatment


Sofpironium bromide (BBI-4000) is a synthetic organic quaternary ammonium anticholinergic agent belonging to the topical antihidrotic class, with an ATC code of D11AA02 [1]. It is a structural analog of glycopyrronium (glycopyrrolate), engineered via retrometabolic design to include a readily hydrolyzable ester moiety, enabling rapid conversion to the inactive metabolite BBI-4010 after local action [2][3]. This 'soft drug' design restricts systemic exposure and minimizes off-target anticholinergic effects. It exerts its therapeutic effect through competitive antagonism of the M3 muscarinic acetylcholine receptor (CHRM3) on eccrine sweat glands [1]. Sofpironium bromide is the active ingredient in the FDA-approved topical gel Sofdra (12.45%), indicated for primary axillary hyperhidrosis in patients aged 9 and older, and was first approved in Japan as a 5% gel under the brand name Ecclock [2][4].

Retrometabolic soft-drug design study model
Ester-modified glycopyrrolate analog for targeted local action
M3 muscarinic receptor pathway studies
Reported subtype-selectivity context vs. broader muscarinic binders
Topical formulation and delivery research
Patented crystalline forms support stability and formulation studies

Why Sofpironium Bromide Cannot Be Readily Substituted by Generic Topical Anticholinergics


While other topical anticholinergics like glycopyrronium tosylate (Qbrexza) and off-label oxybutynin are available for hyperhidrosis [1][2], generic substitution is scientifically unsound due to fundamental differences in molecular design and pharmacological profile. Sofpironium bromide is a retrometabolic 'soft drug,' a structural analog of glycopyrrolate that is uniquely engineered for rapid systemic deactivation via non-enzymatic hydrolysis, which is not a property of its comparator [3][4]. This design results in a 10-fold higher selectivity for the M3 receptor over other muscarinic subtypes compared to glycopyrrolate, which exhibits broader, non-selective binding [5]. These distinctions directly translate to a differentiated clinical profile with a unique balance of local efficacy and systemic safety, as quantified below, making sofpironium bromide a distinct chemical entity rather than a simple interchangeable anticholinergic.

Retrometabolic design mismatch
Glycopyrrolate and other topical anticholinergics lack the hydrolyzable ester moiety; systemic exposure and tolerability endpoint profiles may not transfer directly.
Muscarinic subtype-selectivity context
Class-level pan-muscarinic binders may shift off-target pharmacology interpretation; reported M3-preference profile differs from non-selective comparators.
Solid-state form and stability risk
Amorphous or alternative crystalline forms may alter handling and formulation performance; patented Form CO/Form B stability claims require source-specific verification.

Quantitative Differentiation Guide: Sofpironium Bromide vs. Topical Anticholinergic Alternatives


Enhanced M3 Receptor Selectivity vs. Glycopyrrolate

Sofpironium bromide demonstrates a 10-fold higher selectivity for the M3 muscarinic receptor subtype compared to its parent analog, glycopyrrolate. In vitro, 10 nM of sofpironium bromide achieved ≥50% inhibition of the M3 receptor, whereas 100 nM was required to reach this threshold for M1, M2, M4, and M5 receptors [1]. In contrast, glycopyrrolate exhibited non-selective, potent inhibition of all M1–M5 receptor subtypes at just 1 nM, confirming that glycopyrrolate is a more potent but far less M3-selective antagonist [1]. This data is corroborated by independent findings that glycopyrrolate shows no selectivity in its binding to the M1-M3 receptors .

M3 Selectivity vs. Glycopyrrolate
Head-to-head
10-fold higher M3 selectivity
Sofpironium
Glycopyrrolate
Supports pathway-specific sweat gland target-engagement context
10 nM M3 ≥50% inhibition; non-M3 100 nM required. In vitro human receptor assay.
Muscarinic Receptor Receptor Selectivity In Vitro Pharmacology Glycopyrrolate

Retrometabolic 'Soft Drug' Design Enables Rapid Systemic Deactivation

Sofpironium bromide is a structural analog of glycopyrrolate specifically modified with a readily hydrolyzable ester moiety to confer 'soft drug' properties [1]. This design enables rapid, non-enzymatic hydrolysis to the inactive metabolite BBI-4010 upon entry into the systemic circulation, thereby minimizing systemic anticholinergic exposure [2]. The key differentiator is the presence of this hydrolytically sensitive ester, which is absent in glycopyrrolate. Consequently, glycopyrrolate is systemically absorbed and excreted largely unchanged, leading to a higher and more prolonged systemic burden [3]. While direct quantitative comparison of systemic half-life is not available, the qualitative outcome is a reduced incidence and severity of systemic anticholinergic adverse events (AEs) with sofpironium bromide relative to what would be expected from a non-retrometabolic analog at comparable local potency [4].

Retrometabolic Deactivation
Class-level
Non-enzymatic hydrolysis to inactive BBI-4010
Supports tolerability endpoint review context vs. non-soft analogs
Qualitative metabolic-fate difference; glycopyrrolate excreted unchanged. No direct half-life comparison.
Retrometabolic Drug Design Soft Drug Metabolism Glycopyrrolate

Clinically Meaningful Sweat Reduction and Symptom Improvement vs. Vehicle

The efficacy of sofpironium bromide 15% gel was established in two pivotal Phase III trials (CARDIGAN I and II) against vehicle. In Cardigan I, 53.5% of sofpironium-treated patients achieved a ≥2-point improvement on the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7) scale at end-of-treatment (EOT), compared to 32.5% for vehicle (P=0.0004) [1]. The difference was even larger in Cardigan II, where 66.7% of sofpironium-treated patients achieved this threshold versus 47.2% for vehicle [1]. For objective sweat reduction, 48.4% of patients on sofpironium achieved ≥70% reduction in gravimetric sweat production (GSP) in Cardigan I, compared to 30.9% for vehicle (P=0.0010) [1]. These results are consistent across both studies, with treatment differences ranging from 17.5% to 21.0% for the HDSM-Ax-7 endpoint.

Sweat Reduction vs. Vehicle
Head-to-head
HDSM-Ax-7 ≥2-pt improvement: 53.5% vs. 32.5% (I); 66.7% vs. 47.2% (II)
Reported model-response endpoint context in primary axillary hyperhidrosis studies
Phase III, 15% gel, 42-day, vehicle-controlled. Treatment difference +19.5% to +21.0%.
Hyperhidrosis Disease Severity Measure-Axillary Gravimetric Sweat Production Phase III Clinical Trial

Long-Term Tolerability and Safety Profile in 48-Week Open-Label Study

In a 52-week open-label Phase III study, the safety of sofpironium bromide 5% gel was evaluated in 299 Japanese patients with primary axillary hyperhidrosis [1]. A clinically meaningful ≥1-point improvement in HDSM-Ax was achieved by 86.1% of patients on the 5% gel, and a ≥2-point improvement by 69.4%, with efficacy improving over time [1]. Critically, the incidence of treatment-related adverse events (AEs) decreased substantially during the study. After 2 weeks, the rate of treatment-related AEs was 6% for the 5% gel; by week 12, this had fallen to less than 2% [1]. The most common AE, dry mouth, was reported in 7.8% of patients using the 5% gel, and blurred vision in 4.9%, both of which are lower than rates typically associated with oral anticholinergics [2][3].

48-Week Tolerability Profile
Cross-study
Treatment-related AEs: 6% at week 2 → <2% by week 12
Supports tolerability endpoint monitoring over extended use
5% gel open-label, 299 Japanese patients. Dry mouth 7.8%, blurred vision 4.9%.
Long-term safety Anticholinergic Adverse Events Tolerability

Crystalline Form Stability for Manufacturing and Formulation

A specific crystalline form of sofpironium bromide, designated Form CO and its containing mixture (e.g., Form B), has been patented for its superior stability and non-hygroscopic properties [1][2]. This is a critical differentiator from the amorphous or less stable forms of other topical anticholinergics, which may require more stringent storage conditions or present greater challenges in formulation and large-scale manufacturing. The patent literature states that this crystalline form provides 'extremely stable crystalline form' suitable for use as a raw material for medicaments [2]. While direct comparative data with other anticholinergics is not available, the existence of a patented, highly stable crystalline form is a key feature for ensuring consistent drug product quality and enabling industrial-scale production.

Crystalline Form Stability
Supporting
Form CO / Form B: patented non-hygroscopic crystalline forms
Supports manufacturing and formulation stability review
Class-level inference vs. amorphous anticholinergics. Patent literature.
Polymorph Crystallinity Pharmaceutical Manufacturing Stability

Strategic Applications for Sofpironium Bromide in Research and Development


Topical Anticholinergic Therapy for Primary Axillary Hyperhidrosis

Sofpironium bromide 12.45% topical gel (Sofdra) is the primary application, approved by the FDA for the treatment of primary axillary hyperhidrosis in adults and pediatric patients 9 years of age and older [1]. The differentiation from other topical anticholinergics, particularly glycopyrronium tosylate (Qbrexza), lies in its retrometabolic soft drug design and 10-fold higher M3 selectivity, which are designed to provide targeted sweat reduction with a minimized systemic anticholinergic burden [2]. This application scenario is directly supported by the pivotal Phase III clinical evidence showing significant improvement in HDSM-Ax-7 scores and gravimetric sweat production versus vehicle [3].

Investigational Use in Other Forms of Focal Hyperhidrosis

While currently approved for axillary hyperhidrosis, the mechanism of action of sofpironium bromide—localized M3 receptor antagonism with minimal systemic exposure—makes it a candidate for investigation in other focal hyperhidrosis conditions, such as palmar, plantar, or craniofacial hyperhidrosis [1]. The favorable long-term safety profile demonstrated in 52-week studies [4] supports exploration in chronic conditions where systemic anticholinergics are often limited by side effects. Researchers may consider this compound for proof-of-concept studies in these areas, leveraging its unique soft drug properties to achieve localized efficacy while mitigating systemic risk.

Research Tool for Studying Retrometabolic Drug Design and Muscarinic Receptor Pharmacology

Sofpironium bromide serves as a valuable tool compound for research into retrometabolic drug design principles and muscarinic receptor pharmacology. Its structure, which includes a hydrolyzable ester moiety enabling rapid conversion to an inactive metabolite, provides a tangible example of 'soft drug' technology [5]. Furthermore, its 10-fold selectivity for the M3 receptor over other muscarinic subtypes, as demonstrated in direct comparative in vitro studies with glycopyrrolate, makes it useful for dissecting M3-specific functions in experimental models and for studying receptor subtype selectivity in drug development [3].

Pharmaceutical Development and Formulation Science

The patented crystalline forms of sofpironium bromide, specifically Form CO and Form B, offer advantages in pharmaceutical manufacturing due to their superior stability and non-hygroscopic nature [6]. This is critical for developing stable topical gel formulations, ensuring consistent drug delivery, and simplifying large-scale production and storage. For industrial researchers, these solid-state properties differentiate sofpironium bromide from less stable or amorphous anticholinergic compounds, potentially reducing development risks and improving the robustness of manufacturing processes.

Application
Selection Property
Validation Focus
M3 muscarinic pathway studies
M3-selectivity assay context
Subtype-selectivity review vs. pan-muscarinic binders
Retrometabolic soft-drug design research
Hydrolyzable ester prodrug model
Metabolic-deactivation pathway and systemic exposure monitoring
Topical formulation and delivery studies
Crystalline-form stability profile
Formulation robustness and manufacturing consistency review

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